Home > Products > Screening Compounds P143991 > Dihydrocyclosporin A
Dihydrocyclosporin A -

Dihydrocyclosporin A

Catalog Number: EVT-1587662
CAS Number:
Molecular Formula: C62H113N11O12
Molecular Weight: 1204.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydrocyclosporin A is a derivative of Cyclosporine A, which is a well-known immunosuppressant. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various parasitic infections and its role in modulating immune responses. Dihydrocyclosporin A is classified within the larger family of cyclosporins, which are cyclic undecapeptides known for their immunosuppressive properties.

Synthesis Analysis

The synthesis of Dihydrocyclosporin A primarily involves the hydrogenation of Cyclosporine A. This process typically utilizes a palladium catalyst under conditions of hydrogen gas at elevated pressures and temperatures. Precise control over reaction conditions is crucial to ensure selective reduction of the double bonds present in Cyclosporine A without adversely affecting other functional groups. The industrial production of this compound follows similar principles but is conducted on a larger scale, employing high-pressure reactors and continuous monitoring to maintain product quality and yield. Purification is achieved through chromatographic techniques to remove impurities .

Molecular Structure Analysis

Dihydrocyclosporin A retains the core structure of Cyclosporine A but features specific modifications that enhance its biological activity. The molecular formula for Dihydrocyclosporin A is C₆₁H₁₱₁₄N₁₈O₁₁, with a molecular weight of approximately 1202.6 g/mol. The compound's structure includes multiple amino acid residues arranged in a cyclic formation, contributing to its unique pharmacological properties. The stereochemistry of the molecule plays a significant role in its interaction with biological targets .

Chemical Reactions Analysis

Dihydrocyclosporin A can undergo various chemical reactions, including:

  • Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The primary reduction reaction involves the hydrogenation process used during synthesis.
  • Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often facilitated by reagents like sodium hydride or lithium diisopropylamide.

These reactions are essential for modifying the compound to enhance its efficacy and reduce potential toxicity.

Mechanism of Action

The mechanism of action for Dihydrocyclosporin A involves its interaction with cyclophilin-1, leading to the formation of a complex known as cyclosporine-cyclophilin. This complex inhibits calcineurin, a critical enzyme in T-cell activation, thereby affecting the calcineurin/Nuclear Factor of Activated T-cells pathway. In vitro studies have demonstrated that Dihydrocyclosporin A can inhibit the proliferation of Leishmania donovani promastigotes and intracellular amastigotes, indicating its potential as an anti-parasitic agent .

Physical and Chemical Properties Analysis

Dihydrocyclosporin A exhibits several important physical and chemical properties:

These properties are crucial for understanding how Dihydrocyclosporin A behaves in biological systems and during pharmaceutical formulation .

Applications

Dihydrocyclosporin A has several scientific uses:

  • Immunosuppressant: Similar to Cyclosporine A, it is used in transplant medicine to prevent organ rejection.
  • Anti-parasitic: Research indicates its effectiveness against Leishmania donovani, suggesting potential applications in treating leishmaniasis.
  • Biochemical Research: It serves as a tool for studying T-cell activation pathways and other immune responses due to its specific inhibitory effects on calcineurin .
Biosynthesis and Enzymatic Pathways of Dihydrocyclosporin A

Nonribosomal Peptide Synthetase (NRPS) Systems in Cyclosporin Production

Dihydrocyclosporin A (DHCsA-d) originates from specialized nonribosomal peptide synthetase (NRPS) machinery, distinct from ribosomal peptide synthesis. Cyclosporin synthetase, the NRPS responsible for DHCsA-d assembly, is a megasynthase complex with a molecular mass of approximately 1.4–1.7 MDa, making it one of the largest known enzymatic structures [1] [3]. This multidomain enzyme operates via a thiotemplate mechanism, activating and incorporating 11 precursor amino acids without ribosomal involvement. The NRPS architecture comprises 11 modules, each responsible for activating, modifying, and condensing a specific amino acid substrate [2] [4]. Each module minimally contains:

  • Adenylation (A) domain: Selects and activates the amino acid substrate using ATP.
  • Thiolation (T) domain: Binds the activated amino acid via a 4'-phosphopantetheine (4'-Ppant) prosthetic group.
  • Condensation (C) domain: Catalyzes peptide bond formation between adjacent aminoacyl/peptidyl intermediates [4].

Table 1: Core Domains in Cyclosporin Synthetase NRPS Modules

Domain TypeFunctionEssential Cofactors/Prosthetic Groups
Adenylation (A)Substrate activation via adenylationATP, Mg²⁺
Thiolation (T)Carrier for activated amino acids/peptides4'-Phosphopantetheine
Condensation (C)Peptide bond formationNone
N-Methyltransferase (M)N-methylation of aminoacyl intermediatesS-Adenosyl-L-methionine (SAM)

Notably, seven modules incorporate an integrated N-methyltransferase (M) domain, which methylates the α-amino group of specific residues using S-adenosyl-L-methionine (SAM) as the methyl donor [1] [8]. This methylation confers critical structural properties that enhance membrane permeability and bioactivity in cyclosporins. The entire cyclosporin synthetase is encoded by a single 45.8-kilobase open reading frame, translating to a polypeptide of ~1.69 MDa, underscoring the genetic complexity of this biosynthetic pathway [2].

Role of Cyclosporin Synthetase in DHCsA-d Assembly and Cyclization

Cyclosporin synthetase orchestrates DHCsA-d biosynthesis through a coordinated, assembly-line process:

  • Linear Peptide Assembly: The process initiates with activation of the first amino acid, Bmt ((4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine), followed by sequential addition of the remaining 10 amino acids. Each elongation cycle involves:
  • Adenylation and thiolation of the incoming amino acid.
  • N-Methylation by M domains where applicable (e.g., at residues 1, 4, 9).
  • Peptide bond formation catalyzed by C domains [3] [8].For DHCsA-d, the Bmt precursor is enzymatically reduced prior to incorporation, yielding dihydro-Bmt (DHBmt), characterized by a saturated alkyl side chain [7] [10].
  • Macrocyclization: Upon complete assembly of the undecapeptide chain, the terminal thioesterase (TE) domain catalyzes intramolecular cyclization by nucleophilic attack of the N-terminal Bmt amino group on the C-terminal Leu¹¹ carbonyl-thioester. This releases the cyclic peptide product (DHCsA-d) from the enzyme [1] [8].

Purification of catalytically active cyclosporin synthetase requires specialized protocols involving ammonium sulfate precipitation, hydrophobic interaction chromatography, and anion-exchange chromatography to preserve the enzyme’s structural integrity [8]. Enzyme activity peaks during the late logarithmic growth phase (4 days) in Tolypocladium inflatum, correlating with maximal biomass yield [8].

Substrate Specificity and Modular Engineering for Analog Synthesis

Cyclosporin synthetase exhibits remarkable substrate flexibility, enabling biosynthesis of structural analogs like DHCsA-d:

  • The enzyme tolerates non-proteinogenic amino acids, including the reduced precursor dihydro-Bmt (DHBmt), which replaces the unsaturated side chain of Bmt with a saturated alkyl moiety in DHCsA-d [1] [7].
  • In vitro studies confirm the enzyme’s capacity to incorporate >30 alternative substrates, such as N-methyl-norvaline, D-2-aminobutyrate, and β-chloro-D-alanine, generating diverse cyclosporin analogs [1].

Table 2: Key Cyclosporin Analogs Synthesized via Substrate-Directed Biosynthesis

AnalogAmino Acid SubstitutionCatalytic CompatibilityEnzymatic Efficiency
Dihydrocyclosporin A (DHCsA-d)Dihydro-Bmt¹High60–75% relative to CsA
[N-methyl-(+)-2-amino-3-hydroxy-4,4-dimethyloctanoic acid¹]CyAModified Bmt analogModerate30–45%
[D-2-aminobutyric acid⁸]CyAD-Abu⁸ replaces D-Ala⁸High70–85%
[L-allo-isoleucine⁵, N-methyl-L-allo-isoleucine¹¹]CyAStereochemical modificationsLow10–20%

Modular engineering strategies aim to exploit this plasticity:

  • Domain Swapping: Replacing A domains between modules redirects substrate specificity. For example, substituting the Bmt A domain with modules activating DHBmt could enhance DHCsA-d yields [6].
  • Module Reprogramming: Point mutations in A-domain substrate-binding pockets (e.g., residue R294 in P450 CYP-sb21) alter selectivity, a principle applicable to NRPS engineering [6].
  • In Vitro Enzymatic Synthesis: Cell-free systems using purified cyclosporin synthetase allow precise control over precursor supply, enabling directed synthesis of DHCsA-d and other analogs impractical via fermentation [1] [8].

Comparative Analysis of Fungal Strains for DHCsA-d Yield Optimization

The biosynthesis of DHCsA-d is intrinsically linked to the fungal host strain’s enzymatic efficiency and physiological properties:

  • Tolypocladium inflatum (syn. Beauveria nivea) remains the primary industrial producer of cyclosporins. Strains vary significantly in cyclosporin synthetase activity, with high-yielding variants achieving enzyme-specific activities up to 25 nmol/min/mg [1] [8].
  • Tolypocladium niveum demonstrates superior biomass accumulation and enzyme stability, with cyclosporin synthetase activity peaking at 4 days of fermentation versus 5–6 days in T. inflatum, reducing cultivation time [8].
  • Strain degeneration due to hyphal fragmentation and lysis during prolonged fermentation (>10 days) drastically reduces enzyme activity in T. inflatum. Immobilized cell systems mitigate this by enhancing culture longevity [8].

Table 3: Fungal Strain Performance in Cyclosporin Biosynthesis

StrainOptimal Harvest Time (Days)Peak Enzyme Activity (nmol/min/mg)Relative DHCsA-d Yield PotentialKey Advantages
Tolypocladium inflatum5–615–25MediumEstablished industrial use
Tolypocladium niveum420–28HighFaster growth, reduced degeneration
Cylindrotrichum bonorden75–10LowUnique peptolide production

Epichlorohydrin-induced mutagenesis of T. inflatum has yielded strains with 1.8-fold higher cyclosporin synthetase activity, though analogous efforts targeting DHCsA-d remain exploratory [8]. Process optimization—including carbon/nitrogen ratio adjustments and precursor feeding (e.g., dihydro-Bmt)—may further enhance DHCsA-d titers in high-performing strains.

Comprehensive List of Cyclosporin Compounds Mentioned:

  • Dihydrocyclosporin A (DHCsA-d)
  • Cyclosporin A (CsA)
  • [N-methyl-(+)-2-amino-3-hydroxy-4,4-dimethyloctanoic acid¹]Cyclosporin A
  • [L-norvaline²,⁵, N-methyl-L-norvaline¹¹]Cyclosporin A
  • [L-allo-isoleucine⁵, N-methyl-L-allo-isoleucine¹¹]Cyclosporin A
  • [D-2-aminobutyric acid⁸]Cyclosporin A
  • [β-chloro-D-alanine⁸]Cyclosporin A
  • [L-threonine², L-leucine⁵,¹⁰, D-2-hydroxyisovaleric acid⁸]Cyclosporin A (Peptolide SDZ 214–103)

Properties

Product Name

Dihydrocyclosporin A

IUPAC Name

30-ethyl-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H113N11O12

Molecular Weight

1204.6 g/mol

InChI

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)

InChI Key

TYFOVYYNQGNDKH-UHFFFAOYSA-N

Synonyms

dihydrocyclosporin A

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.